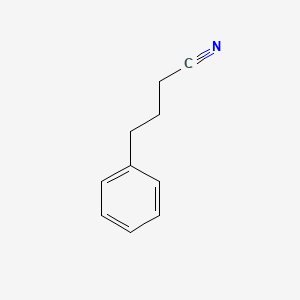
4-フェニルブチロニトリル
概要
説明
P1025は、う蝕の原因となる細菌であるミュータンス菌の接着因子に由来する1025〜1044アミノ酸残基に対応する合成ペプチドです。 このペプチドは、ミュータンス菌の歯面への結合を阻害する可能性を示しており、う蝕治療のための有望な候補です .
科学的研究の応用
作用機序
P1025の作用機序は、ミュータンス菌の歯面への付着を阻害する能力です。ペプチドは、細菌の接着因子に結合し、それがペリクルで覆われた歯面に付着するのを防ぎます。 この阻害により、歯垢の形成が減少し、結果としてう蝕の発生が抑制されます .
類似の化合物との比較
P1025は、歯科の用途で使用されている他の抗菌ペプチドや化合物と比較できます。
クロルヘキシジン: 歯科で広く使用されている抗菌剤であるクロルヘキシジンは、口腔細菌に対して幅広い活性を示しますが、歯の着色やその他の副作用を引き起こす可能性があります。
P1025は、ミュータンス菌の接着因子を特異的に標的とするという点でユニークであり、標的を絞ったう蝕予防のための有望な候補です .
準備方法
P1025の調製には、ペプチド配列Ac-QLKTADLPAGRDETTSFVLV-NH2の合成が含まれます。これは通常、固相ペプチド合成(SPPS)によって達成され、これは成長中のペプチド鎖にアミノ酸を順次付加できる方法です。SPPSの反応条件には、樹脂結合開始物質、保護されたアミノ酸、およびN,N’-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬の使用が含まれます。 ペプチド鎖が完全に組み立てられた後、樹脂から切り離され、脱保護されて最終生成物が得られます .
化学反応の分析
P1025は、以下を含むさまざまな化学反応を受けます。
酸化: ペプチドは、システイン残基間のジスルフィド結合を形成して酸化され、その構造を安定化させることができます。
還元: ペプチド中のジスルフィド結合は、ジチオスレイトール(DTT)などの還元剤を使用して遊離のチオール基に還元できます。
置換: ペプチド中のアミノ酸残基は、他の残基に置換して、その特性を変更したり、活性を高めたりすることができます。
これらの反応で使用される一般的な試薬には、酸化剤としては過酸化水素など、還元剤としてはDTTなどがあります。 これらの反応から生成される主な生成物は、構造的または機能的な特性が変化したペプチドの改変バージョンです .
類似化合物との比較
P1025 can be compared with other antimicrobial peptides and compounds used in dental applications:
Chlorhexidine: A widely used antimicrobial agent in dentistry, chlorhexidine has broad-spectrum activity against oral bacteria but can cause staining of teeth and other side effects.
β-defensin-3 peptide fragment (D1-23): Another antimicrobial peptide that has been studied for its potential in dental applications.
P1025 is unique in its specific targeting of Streptococcus mutans adhesin, making it a promising candidate for targeted dental caries prevention .
特性
IUPAC Name |
4-phenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMVGKQFVMTRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062129 | |
| Record name | Benzenebutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2046-18-6 | |
| Record name | Benzenebutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2046-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002046186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenebutanenitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenebutanenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenebutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEBUTANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNG4BJG1Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of benzenebutanenitrile being found in the pyrolysis oil of waste television crusts?
A1: The research paper "[Pyrolysis of waste plastic crusts of televisions]" [] identifies benzenebutanenitrile as one of the main components present in the pyrolysis oil derived from waste television crusts, composing 19.72% of the oil. This finding is significant for several reasons:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


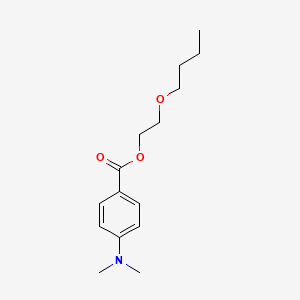

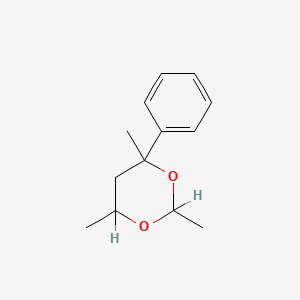

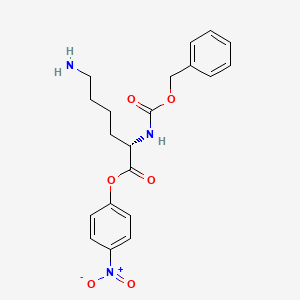
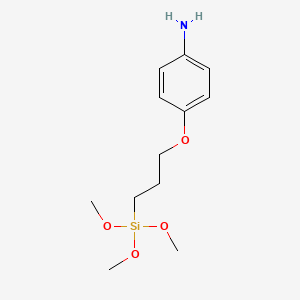
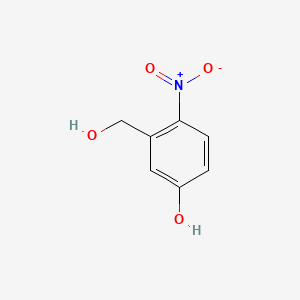

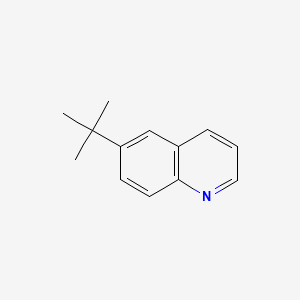
![[4-(2,3,4-trihydroxybenzoyl)phenyl] 6-(diazenyldiazenyl)-5-oxo-8H-naphthalene-1-sulfonate](/img/new.no-structure.jpg)
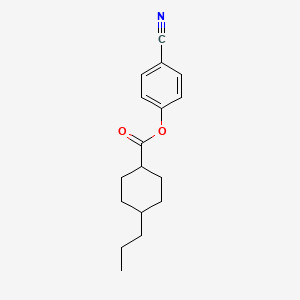

![2-[[(Butylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B1582409.png)
